[3-(Benzyloxy)phenyl](trimethyl)stannane
Description
3-(Benzyloxy)phenylstannane (CAS 4314-94-7), also known as benzyltrimethylstannane, is an organotin compound with the molecular formula C₁₀H₁₆Sn and a molecular weight of 254.944 g/mol . Its structure consists of a benzyl group (C₆H₅CH₂) bonded to a trimethyltin (Sn(CH₃)₃) moiety. The IUPAC Standard InChIKey HJSFAHKFVZTLRU-UHFFFAOYSA-N uniquely identifies its chemical configuration . Organotin compounds like this are widely used in organic synthesis as reagents for cross-coupling reactions (e.g., Stille coupling) due to their stability and controlled reactivity.
Properties
CAS No. |
663957-11-7 |
|---|---|
Molecular Formula |
C16H20OSn |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
trimethyl-(3-phenylmethoxyphenyl)stannane |
InChI |
InChI=1S/C13H11O.3CH3.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;;;/h1-5,7-10H,11H2;3*1H3; |
InChI Key |
XXDNQAJVEVCMAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylstannane typically involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 3-(Benzyloxy)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Benzyloxy)phenylstannane can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the trimethylstannane group can be replaced by other functional groups. This is often achieved using reagents like halogens or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) or organolithium reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: 3-(Benzyloxy)phenylstannane can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the area of organotin-based drugs.
Biological Studies: It can be used in studies to understand the interaction of organotin compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Electronics: It may find applications in the production of electronic components due to its conductive properties.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)phenylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing structures. The benzyloxy group can also undergo reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Benzeneacetic Acid, 3-Methoxy-α,4-Bis[(trimethylsilyl)oxy]-, Trimethylsilyl Ester (CAS 55268-66-1)
- Structural Differences: Metal Center: This compound contains silicon (trimethylsilyl groups) instead of tin, reducing its toxicity compared to organotin compounds . Functional Groups: Features a benzeneacetic acid core with methoxy and bis(trimethylsilyl)oxy substituents, contrasting with the benzyl-tin bond in the target compound .
- Reactivity : Silicon-based esters are typically less reactive in metal-catalyzed couplings but are valuable in silylation reactions for protecting hydroxyl groups.
(b) 3-(4-(Benzyloxy)phenyl)hex-4-inoic Acid Derivatives (Patent: EP 2024)
- Core Structure: Contains a hex-4-inoic acid backbone with a para-benzyloxy phenyl group, differing from the meta-substituted benzyloxy phenyl group in the target stannane .
- Applications: Patented for novel pharmaceutical uses, highlighting divergent biological applications compared to the synthetic utility of organotin reagents .
(c) 3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine (CAS 56225-81-1)
- Functional Groups: Contains trifluoromethyl phenoxy and tertiary amine groups, making it a nitrogen-containing aromatic compound rather than an organometallic species .
- Use Cases : Likely explored for pharmacological activity (e.g., CNS modulation), contrasting with the target compound’s role in catalysis .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 3-(Benzyloxy)phenylstannane | C₁₀H₁₆Sn | 254.944 | 4314-94-7 | Organotin, Stille coupling reagent |
| Benzeneacetic acid derivative (CAS 55268-66-1) | Not provided | Not provided | 55268-66-1 | Silicon-based, silyl ester |
| 3-(4-(Benzyloxy)phenyl)hex-4-inoic acid | Not provided | Not provided | EP 2024 | Pharmaceutical applications |
| 3-(4-(Trifluoromethyl)phenoxy)propanamine | C₁₇H₁₆F₃NO | 331.32 | 56225-81-1 | Fluorinated aromatic amine |
Reactivity and Stability
- Tin vs. Silicon: The Sn–C bond in the target compound is more polarized than Si–O bonds in silicon-based analogs, enhancing its reactivity in transmetallation reactions . Organotin compounds are generally more air- and moisture-stable than organosilicon derivatives, enabling broader synthetic applications .
- Para-substituted analogs (e.g., the hex-4-inoic acid derivative) may exhibit different electronic effects due to resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
